Enantiomeric Resolution on Chiral Stationary Phases Differentiates 3'-Hydroxy-4'-methoxyflurbiprofen from Flurbiprofen and 4'-Hydroxyflurbiprofen
Using a Chiralpak AD amylose tris(3,5-dimethylphenylcarbamate) CSP, Patel et al. (2002) achieved enantiomeric resolution (Rs) values of 3.44 for 3'-hydroxy-4'-methoxyflurbiprofen, compared to 1.67 for flurbiprofen and 3.67 for 4'-hydroxyflurbiprofen [1]. This indicates intermediate retention and selectivity relative to the parent drug and the primary hydroxylated metabolite.
| Evidence Dimension | Enantiomeric resolution (Rs) on Chiralpak AD CSP |
|---|---|
| Target Compound Data | Rs = 3.44 |
| Comparator Or Baseline | Flurbiprofen Rs = 1.67; 4'-Hydroxyflurbiprofen Rs = 3.67 |
| Quantified Difference | ΔRs = +1.77 vs flurbiprofen; ΔRs = -0.23 vs 4'-hydroxyflurbiprofen |
| Conditions | Chiralpak AD CSP, isocratic elution, 45-min run time |
Why This Matters
These resolution values are directly usable for method development and quality control; laboratories can select the metabolite with the best resolution for their specific analytical requirements.
- [1] Patel BK, Valentova J, Hutt AJ. Chromatographic separation and enantiomeric resolution of flurbiprofen and its major metabolites. Chromatographia. 2002;55(3-4):135-142. doi:10.1007/BF02492133 View Source
